molecular formula C16H18N2O2 B12710655 Urea, N'-(4-ethoxyphenyl)-N-methyl-N-phenyl- CAS No. 10219-42-8

Urea, N'-(4-ethoxyphenyl)-N-methyl-N-phenyl-

Cat. No.: B12710655
CAS No.: 10219-42-8
M. Wt: 270.33 g/mol
InChI Key: TYFABWNPRPQEPI-UHFFFAOYSA-N
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Description

Urea, N’-(4-ethoxyphenyl)-N-methyl-N-phenyl- is an organic compound with the molecular formula C16H18N2O2 It is a derivative of urea, where the hydrogen atoms are replaced by various phenyl and ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N’-(4-ethoxyphenyl)-N-methyl-N-phenyl- typically involves the reaction of 4-ethoxyaniline with methyl isocyanate. The reaction is carried out under controlled conditions, usually in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

4-ethoxyaniline+methyl isocyanateUrea, N’-(4-ethoxyphenyl)-N-methyl-N-phenyl-\text{4-ethoxyaniline} + \text{methyl isocyanate} \rightarrow \text{Urea, N'-(4-ethoxyphenyl)-N-methyl-N-phenyl-} 4-ethoxyaniline+methyl isocyanate→Urea, N’-(4-ethoxyphenyl)-N-methyl-N-phenyl-

Industrial Production Methods

In industrial settings, the production of this compound may involve more sophisticated techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of solvents and temperature control is crucial to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Urea, N’-(4-ethoxyphenyl)-N-methyl-N-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: It can undergo substitution reactions where the ethoxy or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce various amines.

Scientific Research Applications

Chemistry

In chemistry, Urea, N’-(4-ethoxyphenyl)-N-methyl-N-phenyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a model compound for understanding the behavior of similar urea derivatives in biological systems.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may act as inhibitors or activators of specific enzymes or receptors.

Industry

In the industrial sector, Urea, N’-(4-ethoxyphenyl)-N-methyl-N-phenyl- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of Urea, N’-(4-ethoxyphenyl)-N-methyl-N-phenyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Urea, (4-ethoxyphenyl)-: This compound is similar but lacks the methyl and additional phenyl groups.

    N-Phenylurea: Another related compound with different substituents on the urea core.

Uniqueness

Urea, N’-(4-ethoxyphenyl)-N-methyl-N-phenyl- is unique due to its specific combination of ethoxy, methyl, and phenyl groups. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications that other similar compounds may not fulfill.

Properties

CAS No.

10219-42-8

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-1-methyl-1-phenylurea

InChI

InChI=1S/C16H18N2O2/c1-3-20-15-11-9-13(10-12-15)17-16(19)18(2)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H,17,19)

InChI Key

TYFABWNPRPQEPI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N(C)C2=CC=CC=C2

Origin of Product

United States

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